molecular formula C13H20N4O2 B7157863 N-[2-(cyclohexen-1-yl)ethyl]-2-(1-methyl-5-oxo-1,2,4-triazol-4-yl)acetamide

N-[2-(cyclohexen-1-yl)ethyl]-2-(1-methyl-5-oxo-1,2,4-triazol-4-yl)acetamide

Cat. No.: B7157863
M. Wt: 264.32 g/mol
InChI Key: ZCZJRYKXQRTLRM-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-2-(1-methyl-5-oxo-1,2,4-triazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(1-methyl-5-oxo-1,2,4-triazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-16-13(19)17(10-15-16)9-12(18)14-8-7-11-5-3-2-4-6-11/h5,10H,2-4,6-9H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZJRYKXQRTLRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C=N1)CC(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-2-(1-methyl-5-oxo-1,2,4-triazol-4-yl)acetamide typically involves the following steps:

    Formation of the Cyclohexene Derivative: The starting material, cyclohexene, undergoes a reaction with ethyl bromide in the presence of a base such as sodium hydride to form 2-(cyclohexen-1-yl)ethyl bromide.

    Synthesis of the Triazole Derivative: The triazole ring is synthesized by reacting 1-methyl-1,2,4-triazole-5-one with acetic anhydride under reflux conditions to form 2-(1-methyl-5-oxo-1,2,4-triazol-4-yl)acetic acid.

    Coupling Reaction: The final step involves the coupling of 2-(cyclohexen-1-yl)ethyl bromide with 2-(1-methyl-5-oxo-1,2,4-triazol-4-yl)acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexen-1-yl)ethyl]-2-(1-methyl-5-oxo-1,2,4-triazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl chain or the triazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]-2-(1-methyl-5-oxo-1,2,4-triazol-4-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-2-(1-methyl-5-oxo-1,2,4-triazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound may also interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
  • N-[2-(cyclohexen-1-yl)ethyl]-2-(4-chlorophenyl)acetamide
  • N-[2-(cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)acetamide

Uniqueness

N-[2-(cyclohexen-1-yl)ethyl]-2-(1-methyl-5-oxo-1,2,4-triazol-4-yl)acetamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties

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